N-(5-chloro-2-methylphenyl)butane-1-sulfonamide
Description
N-(5-chloro-2-methylphenyl)butane-1-sulfonamide is a chemical compound with the molecular formula C11H16ClNO2S It is known for its unique structure, which includes a sulfonamide group attached to a butane chain and a chlorinated methylphenyl ring
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-3-4-7-16(14,15)13-11-8-10(12)6-5-9(11)2/h5-6,8,13H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWBPDQIEKGDCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C=CC(=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)butane-1-sulfonamide typically involves the reaction of 5-chloro-2-methylaniline with butane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)butane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)butane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorinated phenyl ring may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)methanesulfonamide
- N-(5-chloro-2-methylphenyl)ethanesulfonamide
- N-(5-chloro-2-methylphenyl)propanesulfonamide
Uniqueness
N-(5-chloro-2-methylphenyl)butane-1-sulfonamide is unique due to its longer butane chain, which can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
